9-cis,13-cis-Retinol-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

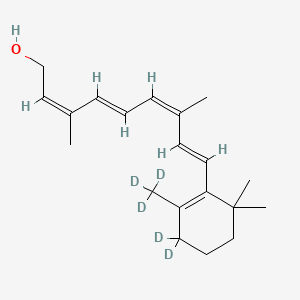

9-cis,13-cis-Retinol-d5: is a deuterium-labeled analog of 9-cis,13-cis-Retinol. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to study the metabolic pathways and biological activities of retinoids, which are derivatives of vitamin A.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-cis,13-cis-Retinol-d5 involves the deuteration of 9-cis,13-cis-Retinol. Deuteration is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective deuteration. The product is then purified using techniques such as chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Oxidation Reactions

9-cis,13-cis-Retinol-d5 undergoes oxidation to form intermediates in retinoid metabolism:

-

Conversion to retinaldehyde : Catalyzed by retinol dehydrogenases (RDHs) , such as RDH4, which exhibits stereospecificity for 9-cis isomers . This enzyme oxidizes 9-cis retinol to 9-cis retinaldehyde using NAD⁺ as a cofactor .

-

Formation of retinoic acid : Further oxidation of retinaldehyde to retinoic acid is mediated by cytochrome P450 (P450) enzymes. P450 1A1 is highly active in oxidizing all-trans-, 9-cis-, and 13-cis-retinal to their acidic forms .

Table 1: Enzymatic Activity of P450 Isozymes

| P450 Isozyme | Turnover Number (nmol/min/nmol) | Substrate Specificity |

|---|---|---|

| P450 1A1 | High (most active) | All-trans-, 9-cis-, 13-cis-retinal |

| P450 2B4 | Moderate (7× P450 1A1) | 9-cis-retinal hydroxylation |

| P450 2C3 | Moderate | 9-cis-retinal hydroxylation |

Isomerization and Metabolic Interconversion

-

Photoisomerization : Exposure to light in polar solvents can induce isomerization between 9-cis and other retinoid isomers (e.g., all-trans) .

-

Metabolic interconversion : 9-cis-retinoic acid can isomerize to 13-cis-retinoic acid and all-trans-retinoic acid under physiological conditions .

Metabolic Pathways

The metabolism of this compound involves:

-

Absorption and Distribution : Primarily via retinoid-binding proteins, with tissue-specific accumulation .

-

Oxidation : As described above, leading to retinaldehyde and retinoic acid .

-

Hydroxylation : P450 2B4 and 2C3 catalyze 4-hydroxylation of 9-cis-retinal, forming metabolites like 9-cis-4-hydroxyretinal .

-

Excretion : Metabolites are eliminated through hepatic and renal pathways, with reduced plasma retinol levels observed post-administration .

Table 2: Pharmacokinetics of 9-cis-Retinoic Acid

| Parameter | Value Range | Source |

|---|---|---|

| Peak Plasma Concentration | 3–4 hours post-dosing | |

| AUC (Area Under Curve) | 49–1,700 ng·h/mL | |

| Major Metabolites | 9-cis-4-hydroxyretinoic acid, 9,13-di-cis-retinoic acid |

Stereospecificity in Enzymatic Activity

RDH4 exhibits strict stereoselectivity, oxidizing only 9-cis-retinol to 9-cis-retinaldehyde, unlike other RDHs that act on all-trans-retinol . This specificity highlights distinct metabolic pathways for cis-isomers.

P450 Isozyme Diversity

P450 1A1 demonstrates broad substrate activity, oxidizing all retinal isomers, while P450 2B4/2C3 preferentially hydroxylate 9-cis-retinal . This diversity underscores the complexity of retinoid metabolism.

Clinical Implications

This compound’s deuterium labeling enables precise tracking in metabolic studies, while its stereospecific reactivity and enzymatic pathways underscore its role in retinoid biology. Further research is needed to explore its therapeutic applications and metabolic regulation.

Scientific Research Applications

Chemistry: 9-cis,13-cis-Retinol-d5 is used as a tracer in metabolic studies to understand the pathways and transformations of retinoids in biological systems.

Biology: In biological research, it helps in studying the role of retinoids in cellular processes, including cell differentiation, proliferation, and apoptosis.

Medicine: The compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of retinoid-based drugs.

Industry: In the pharmaceutical industry, it aids in the development of new retinoid-based therapies by providing insights into their metabolic stability and activity .

Mechanism of Action

9-cis,13-cis-Retinol-d5 exerts its effects by binding to retinoid receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear hormone receptors that regulate gene expression. Upon binding, the compound activates these receptors, leading to the transcription of target genes involved in various physiological processes such as vision, immune function, and skin health .

Comparison with Similar Compounds

- 9-cis-Retinol

- 13-cis-Retinol

- All-trans-Retinol

Uniqueness: The deuterium labeling in 9-cis,13-cis-Retinol-d5 provides unique advantages in research, such as enhanced stability and the ability to trace the compound in complex biological systems. This makes it particularly valuable for detailed metabolic and pharmacokinetic studies .

Properties

Molecular Formula |

C20H30O |

|---|---|

Molecular Weight |

291.5 g/mol |

IUPAC Name |

(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraen-1-ol |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13-/i3D3,10D2 |

InChI Key |

FPIPGXGPPPQFEQ-NUBITBIDSA-N |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C\CO)/C)\C)(C)C)[2H] |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.